molecular formula C6H8N2O2S B056460 Ethyl 2-aminothiazole-4-carboxylate CAS No. 5398-36-7

Ethyl 2-aminothiazole-4-carboxylate

Cat. No. B056460
CAS RN: 5398-36-7
M. Wt: 172.21 g/mol
InChI Key: XHFUVBWCMLLKOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-aminothiazole-4-carboxylate and its analogs involves multiple steps and methodologies that aim at introducing various substituents to enhance the compound's biological activities. For instance, El-Subbagh et al. (1999) detailed the preparation of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, demonstrating their potential antitumor activity against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, a one-pot synthesis approach for creating 2-substituted-4-methylthiazole-5-carboxylates from commercially available materials has been described, showcasing an efficient method for generating these compounds (Ge Meng et al., 2014).

Molecular Structure Analysis

The molecular structure of Ethyl 2-aminothiazole-4-carboxylate has been elucidated through various spectroscopic and crystallographic techniques. Lynch and Mcclenaghan (2004) determined the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, highlighting the importance of hydrogen-bonded dimers in the molecular association of the compound (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Ethyl 2-aminothiazole-4-carboxylate participates in various chemical reactions, leading to the synthesis of numerous bioactive molecules. For example, the Strecker approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates was reported, providing a general method for generating these heterocycles with both aliphatic and aromatic thioamides (Ken Cheng et al., 2016).

Physical Properties Analysis

The analysis of the physical properties of Ethyl 2-aminothiazole-4-carboxylate includes its crystalline structure, solubility, and other physicochemical characteristics essential for its application in various research fields. The study by Kennedy et al. (2001) on ethyl 2-aminooxazole-5-carboxylate provides insights into the compound's planar sheets and intermolecular hydrogen bonding, which are pivotal in understanding its physical properties (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Chemical Properties Analysis

The chemical properties of Ethyl 2-aminothiazole-4-carboxylate, such as its reactivity, stability, and interactions with other chemical entities, play a crucial role in its application in synthesizing novel compounds with desired biological activities. The work by Desai, Bhatt, and Joshi (2019) on the synthetic modifications and antimicrobial study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives underlines the compound's versatility and its potential for generating new molecules with significant biological effects (Desai, Bhatt, & Joshi, 2019).

Scientific Research Applications

  • Antitumor Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated significant in vitro antitumor activity against various human tumor cell lines. Specifically, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showed remarkable activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).

  • Antimicrobial Activities : Derivatives of Ethyl 2-aminothiazole-4-carboxylate have been tested for antimicrobial properties. These compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

  • Synthesis of Novel Compounds : Ethyl 2-aminothiazole-4-carboxylate is used as a precursor in the synthesis of various novel compounds. For instance, it has been used in the synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which acts as a ratiometric fluorescent probe for detecting cysteine and homocysteine (Na et al., 2016).

  • Cancer Research : In the context of cancer research, derivatives of Ethyl 2-aminothiazole-4-carboxylate have been designed and evaluated for their potential anti-cancer activities, especially in the context of colorectal cancer (Ilyas et al., 2021).

Safety And Hazards

Ethyl 2-aminothiazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The 2-aminothiazole scaffold, which includes Ethyl 2-aminothiazole-4-carboxylate, has emerged as a promising scaffold in medicinal chemistry and drug discovery research. Future innovations could focus on the structural modification of 2-aminothiazole to pursue potent anticancers and highlight in vitro activities and in silico studies .

properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-4-carboxylate
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InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
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InChI Key

XHFUVBWCMLLKOZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CSC(=N1)N
Source PubChem
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Molecular Formula

C6H8N2O2S
Record name ethyl 2-aminothiazole-4-carboxylate
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DSSTOX Substance ID

DTXSID60202285
Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
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Molecular Weight

172.21 g/mol
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Physical Description

Pale yellow powder; [Alfa Aesar MSDS]
Record name Ethyl 2-aminothiazole-4-carboxylate
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Product Name

Ethyl 2-aminothiazole-4-carboxylate

CAS RN

5398-36-7
Record name Ethyl 2-amino-4-thiazolecarboxylate
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Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
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Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
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Synthesis routes and methods I

Procedure details

A mixture of 90% ethyl bromopyruvate (54.2 g, 0.25 mol) and thiourea (20 g, 0.263 mol) in 500 mL absolute ethanol was heated at reflux for 1 h and then stirred at ambient temperature for 2 h. Ethanol was removed in vacuo and the residue was suspended in ice-water and neutralized with solid potassium carbonate until basic. The solid was filtered, washed thoroughly with water and air-dried to give 42 g of ethyl-2-amino-4-thiazolecarboxylate.
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Aminothiazole-4-carboxylic acid hydrobromide (10 g) (E. C. Roberts and Y. F. Shealy, J. Med. Chem. 15 (1972)1310-1312) in ethanol (35 ml) was treated with conc. sulfuric acid and refluxed for 48 hours. The solution was evaporated to 25% of original volume and water (20 ml) added. It was made basic by addition of NaHCO3, the solid filtered, washed with water and dried under vacuum to give the title compound (5.64 g). NMR δ(CDCl3) 137 (3H,t), 4.36(2H,q), 5.39(2H, broad), 7.43(1H,s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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